molecular formula C10H12BrNO3 B13952429 Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate CAS No. 151827-83-7

Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate

Cat. No.: B13952429
CAS No.: 151827-83-7
M. Wt: 274.11 g/mol
InChI Key: KENRWEJNBXJGNG-UHFFFAOYSA-N
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Description

Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate is an organic compound with the molecular formula C10H12BrNO3. It is known for its unique structure, which includes a bromomethyl group attached to a phenyl ring, and a methoxycarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate typically involves multiple steps. One common method starts with the preparation of N-methoxy-N-2-methylphenylcarbamate. This intermediate is then subjected to a bromination reaction using N-bromosuccinimide in the presence of a solvent like carbon tetrachloride and a radical initiator such as azobisisobutyronitrile. The reaction mixture is heated, and the product is isolated through washing, drying, and vacuum distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxycarbamate group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-methoxy-2-methylphenylcarbamate
  • Pyraclostrobin
  • Carbamic acid, N- [2-(bromomethyl)phenyl]-N-methoxy-, methyl ester

Uniqueness

Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and bioactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications .

Properties

CAS No.

151827-83-7

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

methyl N-[[2-(bromomethyl)phenyl]methoxy]carbamate

InChI

InChI=1S/C10H12BrNO3/c1-14-10(13)12-15-7-9-5-3-2-4-8(9)6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

KENRWEJNBXJGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NOCC1=CC=CC=C1CBr

Origin of Product

United States

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